2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The first step includes the formation of the boronic ester group, followed by the introduction of the fluorine atom. The reaction conditions often involve the use of reagents such as pinacol and boron trifluoride etherate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki coupling reactions, where it acts as a nucleophile. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Scientific Research Applications
2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a valuable candidate for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and stability, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Similar compounds include other boronic acid derivatives such as:
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester Compared to these compounds, 2-Fluoro-N-phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both a fluorine atom and a boronic ester group, which enhances its reactivity and potential applications .
Properties
IUPAC Name |
2-fluoro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-16(21)15(12-13)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMKEKYXQOZEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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